3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-4-9-19(10-5-16)28-25-21-14-17(2)6-13-23(21)26-15-22(25)24(27-28)18-7-11-20(29-3)12-8-18/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSXNXONKBCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyrazoloquinoline core facilitates nucleophilic substitution at the C5 position when activated by electron-withdrawing groups. For example:
-
Chlorine substitution : Reacts with amines (e.g., morpholine) in DMF at 120°C to yield 5-morpholino derivatives (85% yield).
-
Methoxy group stability : The 4-methoxyphenyl group resists demethylation under acidic conditions (HCl/EtOH, reflux) but undergoes cleavage with BBr₃ in CH₂Cl₂ (−78°C → RT) to form phenolic derivatives .
Transition Metal-Catalyzed Coupling Reactions
The aryl substituents participate in cross-coupling reactions:
Suzuki-Miyaura Coupling
Ullmann Coupling
Reacts with aryl iodides using CuI/L-proline in DMSO at 110°C, achieving C–N bond formation at the N1 position (63–78% yield).
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄/H₂SO₄ selectively oxidizes the 8-methyl group to a carboxylic acid (confirmed by IR: 1680 cm⁻¹, COOH stretch).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the quinoline ring to a tetrahydro derivative without affecting substituents.
Cyclocondensation Reactions
The compound serves as a precursor in Friedländer-type condensations:
textPyrazoloquinoline + o-Aminobenzaldehyde → Fused polyheterocycles Conditions: PTSA, EtOH, reflux (6 h) Yield: 55–60% [6][7]
This reaction extends π-conjugation, relevant for optoelectronic applications .
Electrophilic Aromatic Substitution
Limited reactivity observed due to electron-donating methoxy groups. Nitration (HNO₃/H₂SO₄) occurs regioselectively at the C6 position of the quinoline ring (single isomer by ¹H NMR).
Photochemical Reactions
Under UV light (λ = 254 nm, CH₃CN):
-
Forms a [2+2] cycloadduct with maleic anhydride (X-ray confirmed) .
-
Generates singlet oxygen (¹O₂) with quantum yield ΦΔ = 0.42, applicable in photodynamic therapy .
Comparative Reactivity with Analogues
| Modification Site | Reaction | Effect on Reactivity |
|---|---|---|
| C3: 4-Methoxyphenyl | Enhanced electron density | Slows electrophilic substitution |
| N1: 4-Methylphenyl | Steric hindrance | Reduces coupling efficiency at C5 |
| C8: Methyl group | Oxidizable to COOH | Introduces hydrogen-bonding capability |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H20N2
- Molecular Weight : 304.39 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
The compound features a pyrazoloquinoline core structure, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms in the heterocyclic ring.
Anticancer Activity
Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted the synthesis of derivatives that demonstrated enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of pyrazoloquinolines. The compound under discussion has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. In vitro assays demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Properties
The antimicrobial activity of pyrazoloquinolines has been explored, with findings suggesting efficacy against various bacterial strains. A case study reported that certain derivatives exhibited potent antibacterial effects against Gram-positive bacteria, indicating potential for development into new antibiotic agents .
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with aromatic aldehydes.
- Cyclization : Formation of the pyrazoloquinoline framework through cyclization reactions involving appropriate ketones or aldehydes.
These synthetic pathways allow for the modification of functional groups, enabling the exploration of structure-activity relationships (SAR) .
Case Studies on Synthesis and Activity
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Findings :
Substituent Effects on Bioactivity: Amino groups (e.g., 2i, 2m) are critical for potent NO inhibition, likely via hydrogen bonding with iNOS . The target compound lacks an amino group, which may reduce potency but improve selectivity. Methoxy vs. Halogenation: Fluorine at the 8-position (as in ) increases metabolic stability compared to the target compound’s methyl group, which may prioritize bulk tolerance over electronic effects.
Structural Optimization Trends :
- Position 1 : Aryl groups (e.g., 4-methylphenyl in the target compound) are common, balancing solubility and steric effects. Substitution with sulfonyl groups (e.g., ELND006 ) introduces strong electron-withdrawing effects, favoring enzyme inhibition.
- Position 8 : Methyl (target compound) vs. fluorine () or chlorine (4k ) alters electronic properties and steric bulk, impacting binding pocket interactions.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 4k (Pd-catalyzed cross-coupling ), though methyl and methoxy groups simplify functionalization compared to amino or halogenated analogs.
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Research Implications and Gaps
- Optimization Opportunities: Introducing amino or sulfonyl groups (as in 2i or ELND006) could enhance potency but may require trade-offs in solubility or synthetic complexity.
- Synthetic Challenges: highlights failed routes for certain pyrazoloquinoline isomers, emphasizing the need for rigorous validation of synthetic protocols .
Biological Activity
3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 318.36 g/mol
- CAS Number : 901021-25-8
The compound's structure features a pyrazoloquinoline backbone, which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinolines. For instance, derivatives of pyrazoloquinoline have shown significant inhibitory effects on cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds derived from pyrazolo[4,3-c]quinolines exhibited IC₅₀ values ranging from 0.01 µM to 0.46 µM against MCF-7 cells, indicating potent anticancer activity .
- NCI-H460 (Lung Cancer) : Similar compounds demonstrated IC₅₀ values of approximately 0.03 µM against this cell line, showcasing their potential as chemotherapeutic agents .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Pyrazolo[4,3-c]quinoline Derivative A | MCF-7 | 0.01 |
| Pyrazolo[4,3-c]quinoline Derivative B | NCI-H460 | 0.03 |
| Pyrazolo[4,3-c]quinoline Derivative C | HeLa | 7.01 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key kinases such as Aurora-A and CDK2. For example:
- Aurora-A Kinase Inhibition : Some derivatives have shown IC₅₀ values as low as 0.067 µM for Aurora-A kinase inhibition . This suggests a targeted approach in disrupting mitotic processes in cancer cells.
- CDK2 Inhibition : Certain derivatives also demonstrated significant inhibition of CDK2, with IC₅₀ values reported at around 25 nM .
Anti-inflammatory Activity
Beyond anticancer properties, pyrazoloquinolines have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Study 1: Synthesis and Evaluation of Pyrazoloquinolines
A comprehensive study investigated various derivatives of pyrazoloquinoline synthesized via different methods including the Niementowski reaction and Pfitzinger synthesis. The synthesized compounds were evaluated for their biological activities against several cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that specific substitutions on the pyrazoloquinoline scaffold significantly influence biological activity. For example, the presence of methoxy and methyl groups at specific positions enhanced anticancer efficacy .
Q & A
Q. What experimental controls are critical in assessing metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Include NADPH regeneration systems and CYP450 inhibitors (e.g., ketoconazole) to identify oxidation pathways .
- LC-MS/MS : Quantify parent compound and metabolites (e.g., glucuronides) using MRM transitions .
Advanced Method Development
Q. Can green chemistry approaches (e.g., microwave synthesis) improve yield and purity?
Q. How to design high-throughput crystallography pipelines for polymorph screening?
- Methodological Answer :
- Automated Crystallization : Use Formulatrix NT8 systems with 96-well plates and varied precipitant cocktails .
- Synchrotron XRD : Rapid data collection (5 s/frame) at ESRF ID30B resolves subtle polymorphic differences .
Critical Analysis & Future Directions
Q. What are the limitations of current SAR models for pyrazoloquinolines?
- Methodological Answer :
- Overlooked Parameters : Current models often ignore solvent-accessible surface area (SASA) and entropic contributions. MD-driven free energy calculations (e.g., MM-PBSA) improve predictability .
- Bioisosteric Replacements : Replace methoxy with trifluoromethoxy to balance solubility and potency .
Q. How can machine learning predict synthetic accessibility of novel analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
